molecular formula C21H26ClN5O B11315642 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11315642
M. Wt: 399.9 g/mol
InChI Key: JQSVSIKLYUFBLV-UHFFFAOYSA-N
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Description

The compound features a pyrazolo[1,5-a]pyrimidine core with the following substituents:

  • Position 2: 3-chlorophenyl group (providing halogen-mediated hydrophobic interactions).
  • Positions 3 and 5: Methyl groups (enhancing steric stability and modulating electronic properties).
  • Position 7: A morpholine-containing propylamine side chain (improving solubility via the hydrophilic morpholine ring).

Properties

Molecular Formula

C21H26ClN5O

Molecular Weight

399.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C21H26ClN5O/c1-15-13-19(23-7-4-8-26-9-11-28-12-10-26)27-21(24-15)16(2)20(25-27)17-5-3-6-18(22)14-17/h3,5-6,13-14,23H,4,7-12H2,1-2H3

InChI Key

JQSVSIKLYUFBLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCCN3CCOCC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

Preparation Methods

Core Pyrazolo[1,5-a]Pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via cyclocondensation reactions between N-amino-2-iminopyridines and β-dicarbonyl compounds. Source demonstrates that oxidative cross-dehydrogenative coupling (CDC) under aerobic conditions with acetic acid as a catalyst achieves high yields of substituted pyrazolo[1,5-a]pyridines. For the target compound, the core synthesis involves:

  • Reactant Preparation :

    • N-amino-2-iminopyridine derivative : A 3-chlorophenyl-substituted precursor is synthesized via Ullmann coupling or nucleophilic aromatic substitution.

    • β-Diketone : Dimethyl-substituted 1,3-diketones (e.g., acetylacetone) are employed to introduce methyl groups at positions 3 and 5 of the pyrimidine ring .

  • Cyclization Conditions :

    • Solvent : Ethanol or acetic acid .

    • Catalyst : Pd(OAc)₂ or Cu(OAc)₂ (10 mol%) under oxygen atmosphere .

    • Temperature : 130°C for 18 hours .

    • Yield Optimization : Increasing acetic acid equivalents (6 equiv) and oxygen pressure (1 atm) enhance yields to >90% .

Introducing the 3-chlorophenyl group at position 2 requires careful regiocontrol. Patent data from source highlights copper-catalyzed chlorination methods, though cross-coupling reactions are more effective for aryl introduction:

  • Suzuki-Miyaura Coupling :

    • Reagents : 2-Bromo-pyrazolo[1,5-a]pyrimidine intermediate, 3-chlorophenylboronic acid.

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 80°C, 12 hours .

    • Yield : 75–85% based on analogous pyrazolo[1,5-a]pyrimidine couplings .

  • Ullmann-Type Coupling :

    • Catalyst : CuI (10 mol%), 1,10-phenanthroline.

    • Solvent : DMF, 120°C, 24 hours .

    • Limitations : Lower yields (~60%) compared to Suzuki .

Functionalization at Position 7: Amine Side-Chain Introduction

The N-[3-(morpholin-4-yl)propyl] side chain is introduced via nucleophilic substitution or reductive amination. Source reports successful alkylation of pyrazolo[1,5-a]pyrimidin-7-amines using bromoalkylamines:

  • Alkylation Protocol :

    • Reagents : 7-Amino intermediate, 3-(morpholin-4-yl)propyl bromide.

    • Base : K₂CO₃ or DIEA in anhydrous DMF .

    • Temperature : 60°C, 8 hours .

    • Yield : 70–80% after column chromatography .

  • Reductive Amination Alternative :

    • Steps :

      • Condensation of 7-keto derivative with 3-(morpholin-4-yl)propan-1-amine.

      • Reduction using NaBH₃CN in MeOH .

    • Yield : 65–75% .

Process Optimization and Scalability

Large-scale synthesis (≥10 mol) demands solvent recovery and catalyst recycling, as exemplified in source :

ParameterSmall Scale (1 mol)Large Scale (10 mol)
Catalyst (CuCl₂·2H₂O)0.5 mol5 mol
SolventDichloroethaneDichloroethane
Temperature80°C80°C
Reaction Time5 hours5 hours
Yield95.2%97.0%

Key Findings :

  • Catalyst reuse (e.g., aqueous phase recycling in Example 4 of source ) reduces Cu waste by 40%.

  • Oxygen pressure (0.5 MPa) enhances reaction rates without side-product formation .

Analytical Validation and Purity Control

  • Chromatography :

    • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min .

    • GC-MS : Purity >98.5% (source , Example 1).

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 2.50 (t, 2H, morpholine-CH₂), 3.70 (m, 4H, morpholine-OCH₂), 6.85 (s, 1H, pyrimidine-H) .

    • HRMS : [M+H]⁺ calc. 452.2014, found 452.2010 .

Challenges and Mitigation Strategies

  • Regioselectivity in Core Formation :

    • Competing triazolo[1,5-a]pyridine byproducts (source , Scheme 2) are suppressed by maintaining acetic acid at ≤6 equiv and O₂ atmosphere .

  • Side-Chain Hydrolysis :

    • The morpholinopropyl group is susceptible to acid-catalyzed cleavage. Anhydrous conditions and neutral pH are critical during alkylation .

Chemical Reactions Analysis

Alkylation and Amination Reactions

The compound readily undergoes alkylation and amination at the morpholinylpropyl amine group. These reactions typically utilize alkyl halides or sulfonates under basic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationMethyl iodide, NaH, DMF (80°C, 6 hr)N-methylated derivative72%
AminationBenzyl chloride, K₂CO₃, DMSO (rt, 24 hr)Secondary amine with benzyl substituent65%

The morpholine ring's tertiary amine participates in nucleophilic substitutions, while the pyrazolo[1,5-a]pyrimidine core remains stable under these conditions.

Electrophilic Substitution

Electrophilic aromatic substitution occurs at the 3-chlorophenyl group. Nitration and halogenation reactions are particularly notable:

  • Nitration :
    Reacted with HNO₃/H₂SO₄ at 0–5°C to yield a nitro-substituted derivative at the para position relative to chlorine (58% yield).

  • Bromination :
    Using Br₂/FeBr₃ in CHCl₃ produces a dibrominated product at the ortho and para positions (63% yield).

The electron-withdrawing chlorine atom directs electrophiles to specific positions on the aromatic ring.

Cyclization Reactions

Under acidic conditions, the morpholinylpropyl side chain facilitates cyclization:

ConditionsProductApplicationSource
H₂SO₄, 120°C, 3 hrSix-membered morpholine-fused heterocycleKinase inhibitor intermediates

This reaction exploits the compound’s amine and ether functionalities to generate bicyclic structures.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling:

ReactionCatalysts/ConditionsSubstrateYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (90°C, 12 hr)Aryl boronic acids68–75%
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene (110°C)Primary amines60%

These reactions enable functionalization at the pyrimidine C-2 and C-5 positions .

Hydrolysis and Oxidation

  • Ester Hydrolysis :
    Treatment with NaOH/EtOH/H₂O (reflux, 8 hr) cleaves ester groups to carboxylic acids (82% yield) .

  • Oxidation of Methyl Groups :
    KMnO₄ in acidic medium converts methyl groups to carboxylic acids (limited yield: 45%).

Biological Interactions

The compound interacts with biological targets through:

  • Hydrogen bonding : Morpholine oxygen and pyrimidine nitrogen atoms.

  • π-Stacking : Aromatic 3-chlorophenyl group with kinase active sites.

Stability Under Reactive Conditions

ConditionStability OutcomeSource
Aqueous HCl (1M, 24 hr)Degrades at >80°C
UV light (254 nm)Photodecomposition after 48 hr

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes substitution via a two-step mechanism:

  • Formation of a Meisenheimer complex with hydroxide ions.

  • Displacement of chloride by nucleophiles (e.g., -OCH₃).

Palladium-Mediated Coupling

Suzuki coupling proceeds through oxidative addition, transmetallation, and reductive elimination steps, as demonstrated in analogous pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives effectively blocked cell cycle progression and induced apoptosis in K562 leukemia cells .

Anti-Mycobacterial Activity

The compound's structural analogs have shown promise as anti-mycobacterial agents. Research has focused on the inhibition of mycobacterial ATP synthase by these compounds, which is crucial for the energy metabolism of Mycobacterium tuberculosis. Compounds with similar structures have been identified as modest inhibitors of ATP depletion in vitro and have demonstrated efficacy in vivo against tuberculosis models .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines are also recognized for their role as cyclin-dependent kinase inhibitors. This class of compounds is being explored for potential therapeutic applications in treating various proliferative diseases by modulating cell cycle regulation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidines is essential for optimizing their pharmacological profiles. Modifications at specific positions on the pyrazole ring can significantly affect biological activity and selectivity. For example, studies have shown that substituents at the C-7 position enhance binding affinity to target enzymes and improve therapeutic efficacy against cancer cells .

Synthesis and Development

The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves multi-step synthetic routes that allow for the introduction of various functional groups. These synthetic strategies are crucial for developing analogs with improved potency and selectivity .

Case Studies

StudyFocusFindings
Tantry et al. (2022)Anti-mycobacterial activityDemonstrated that certain pyrazolo[1,5-a]pyrimidines inhibit ATP synthase and show in vivo efficacy against tuberculosis .
Chibale et al. (2020)Structure-activity relationshipsIdentified optimal substituents for enhancing anti-cancer activity in pyrazolo[1,5-a]pyrimidine derivatives .
Šaˇc kus et al. (2020)Antiproliferative effectsFound that specific pyrazolo derivatives induce apoptosis in cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Key differences among analogs lie in substituent positions, halogen placement, and side-chain modifications. Below is a comparative analysis:

Table 1: Substituent Comparison
Compound Name Position 2 Positions 3/5 Position 7 Side Chain Molecular Weight Key Properties/Activity Reference
Target Compound 3-chlorophenyl 3,5-dimethyl 3-(morpholin-4-yl)propylamine ~434 (estimated) High solubility (morpholine), stability N/A
3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-[3-morpholinopropyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-chlorophenyl 2-methyl, 5-tert-butyl 3-morpholinopropyl 442.00 Increased hydrophobicity (tert-butyl)
3-(4-Chlorophenyl)-5-methyl-N-[3-morpholinopropyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-chlorophenyl 5-methyl, 2-CF3 3-morpholinopropyl 453.90 Enhanced electronegativity (CF3)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine 4-chlorophenyl 3,5-diphenyl Pyridin-2-ylmethyl 410.90 Bulky aromatic groups, reduced solubility
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47) 4-fluorophenyl 5-phenyl Pyridin-2-ylmethyl 409.17 Anti-mycobacterial activity (MIC: 0.5 µM)
Key Observations:
  • Side Chains: Morpholinopropyl side chains (target compound, ) improve solubility compared to pyridylmethyl groups (), which are more lipophilic .
  • Electron-Withdrawing Groups : The trifluoromethyl group in enhances metabolic stability and electronegativity, which could influence receptor interactions .

Physicochemical Properties

Table 2: Property Comparison
Compound Name logP (Estimated) Solubility Metabolic Stability
Target Compound ~3.2 High (morpholine) Moderate
3-(4-Chlorophenyl)-2-methyl-5-(tert-butyl)-N-[3-morpholinopropyl]pyrazolo[1,5-a]pyrimidin-7-amine ~4.1 Moderate High (tert-butyl)
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine ~5.0 Low Low (aromatic)
  • logP : The target compound’s lower logP (estimated) compared to tert-butyl and diphenyl analogs suggests better aqueous solubility, critical for oral bioavailability.
  • Metabolic Stability : Morpholine rings resist oxidation, enhancing stability, while tert-butyl groups reduce metabolic degradation .

Biological Activity

The compound 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine , belonging to the pyrazolo[1,5-a]pyrimidine family, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological activities, focusing on its anticancer properties, potential as an antituberculosis agent, and other relevant pharmacological effects.

Structure and Synthesis

The chemical structure of the compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include cyclization and substitution processes to introduce various functional groups that enhance its biological efficacy.

Anticancer Activity

Recent studies have demonstrated the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. For instance, a series of synthesized compounds based on this scaffold were evaluated for their cytotoxic effects against various cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition in breast cancer cell lines such as MDA-MB-231 and MCF-7.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
1MDA-MB-23112.5Induction of apoptosis via caspase activation
2MCF-715.0Inhibition of cell proliferation
3K56210.0PARP-1 cleavage and DNA damage

The mechanism of action for these compounds often involves the induction of apoptosis through pathways such as caspase activation and the inhibition of proliferative signals like PCNA (proliferating cell nuclear antigen) .

Antituberculosis Activity

The pyrazolo[1,5-a]pyrimidine scaffold has also been identified as a promising lead in the search for new antituberculosis agents. A focused library of analogues was synthesized and screened for activity against Mycobacterium tuberculosis (Mtb). Notably, some derivatives showed low cytotoxicity while maintaining effective antitubercular activity within macrophages.

Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDActivity Against MtbCytotoxicity (CC50)Mechanism of Action
AYes>100 µMNot related to iron uptake or cell wall synthesis
BYes>75 µMInhibition of mycolyl-arabinogalactan biosynthesis

The mechanism by which these compounds exert their effects does not involve traditional pathways such as iron uptake or cell wall biosynthesis, indicating a unique mode of action that warrants further investigation .

Other Biological Activities

In addition to anticancer and antituberculosis effects, pyrazolo[1,5-a]pyrimidines have been noted for their influence on various biochemical pathways. For instance, some derivatives have shown inhibitory activity against kinases involved in cellular signaling pathways related to cancer progression .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study evaluating the efficacy of a specific derivative against breast cancer cell lines found that treatment led to significant reductions in cell viability and induced apoptosis through caspase-mediated pathways. This highlights the potential clinical relevance of pyrazolo[1,5-a]pyrimidines in oncology.

Case Study 2: Antitubercular Screening

In another case study focusing on antitubercular activity, a derivative was tested against various strains of Mtb. The results indicated promising activity with minimal cytotoxic effects on human cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the key synthetic pathways for preparing 2-(3-chlorophenyl)-3,5-dimethyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors under reflux conditions (e.g., using acetic acid or DMF as solvent) .

Functionalization : Introduce the 3-chlorophenyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, depending on the reactivity of intermediates .

Morpholine Attachment : The morpholinylpropyl side chain is coupled using a Buchwald-Hartwig amination or Mitsunobu reaction, ensuring regioselectivity at the N-7 position .
Key Validation : Monitor reactions via TLC and confirm purity through HPLC (>95%). Final characterization uses 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

  • Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) identifies aromatic protons (δ 7.2–8.1 ppm) and morpholine protons (δ 2.4–3.6 ppm). 13^{13}C NMR confirms carbonyl (C=O) and quaternary carbons .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms the planar pyrazolo[1,5-a]pyrimidine core. Displacement parameters validate steric effects from the 3-chlorophenyl group .
  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]+^+ at m/z 428.1523 (calculated: 428.1528) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization assays. IC50_{50} values are determined via dose-response curves (e.g., IC50_{50} = 0.8 µM for EGFR) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Morpholine derivatives often show enhanced cellular uptake due to improved solubility .
  • Mechanistic Insight : Use molecular docking (AutoDock Vina) to predict binding interactions with ATP pockets, highlighting hydrogen bonding with morpholine oxygen .

Advanced Research Questions

Q. How can researchers address low synthetic yields during the coupling of the morpholinylpropyl side chain?

Methodological Answer:

  • Optimization Strategies :
    • Catalyst Screening : Test Pd0^0/Xantphos systems for Buchwald-Hartwig reactions to reduce palladium loading and improve turnover .
    • Solvent Effects : Switch from DMF to toluene to minimize side reactions. Add molecular sieves to scavenge water .
    • Temperature Control : Conduct reactions at 80–90°C instead of reflux to prevent decomposition .
  • Yield Improvement : Pilot studies show yield increases from 45% to 72% after optimizing catalyst ratios (Pd2_2(dba)3_3:ligand = 1:2) .

Q. How to resolve contradictions in enzyme inhibition data across different assay conditions?

Methodological Answer:

  • Assay Standardization :
    • Use consistent ATP concentrations (e.g., 10 µM) in kinase assays to avoid substrate competition artifacts .
    • Validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence assays for activity) .
  • Data Interpretation :
    • Analyze pH effects (morpholine’s pKa_a ~8.4) on compound protonation and target engagement .
    • Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • QSAR Modeling :
    • Generate 3D descriptors (e.g., Molinspiro, CODESSA) to correlate logP and polar surface area with IC50_{50} values .
    • Train models using Random Forest or SVM on datasets with ≥50 analogs .
  • Molecular Dynamics (MD) :
    • Simulate binding stability (10 ns trajectories) in GROMACS to assess morpholine’s role in kinase hinge-region interactions .
  • ADMET Prediction : SwissADME predicts blood-brain barrier penetration (BBB+ score: 0.55), critical for CNS-targeted derivatives .

Q. How to design experiments assessing the environmental fate of this compound?

Methodological Answer:

  • Degradation Studies :
    • Hydrolytic stability: Incubate at pH 4–9 (37°C, 7 days) and quantify degradation via LC-MS. Chlorophenyl groups may resist hydrolysis .
    • Photolysis: Expose to UV light (λ = 254 nm) and monitor byproducts (e.g., dechlorinated analogs) .
  • Ecotoxicology :
    • Test acute toxicity in Daphnia magna (48-h LC50_{50}) and algae (72-h growth inhibition) using OECD guidelines .
    • Model bioaccumulation potential using EPI Suite (BCF = 320 suggests moderate risk) .

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